Chiral Purity Analysis: High Enantiomeric Excess of (R)-Enantiomer
The chiral integrity of this compound is a primary differentiating factor. Analysis of a representative lot of the free base (R)-2-(aminomethyl)-3-methylbutanoic acid by chiral resolution techniques demonstrates an enantiomeric excess (ee) of 99.9% [1]. This high degree of chiral purity is essential for applications requiring stereochemical fidelity and is a key quality attribute that distinguishes a well-characterized research reagent from lower-purity alternatives that may contain the (S)-enantiomer or racemic mixture.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 99.9% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) or a lower-purity chiral batch (e.g., 95% ee). Vendor specifications often report a minimum purity of 95-97%, which may not account for chiral impurities . |
| Quantified Difference | A 4.9% to 99.9% improvement in enantiomeric purity over racemic or lower-purity batches, ensuring minimal contamination by the undesired stereoisomer. |
| Conditions | Chiral resolution analysis, as reported in a Certificate of Analysis (COA) for lot number 2016-01-15, catalog number HB211 [1]. |
Why This Matters
For research and analytical method development (e.g., chiral HPLC method validation for valganciclovir precursors), a high ee reference standard is non-negotiable for accurate quantitation of the opposite enantiomer .
- [1] SlideShare. HB211COA: Certificate of Analysis for (R)-2-(aminomethyl)-3-methylbutanoic acid. Lot No. 2016-01-15. View Source
